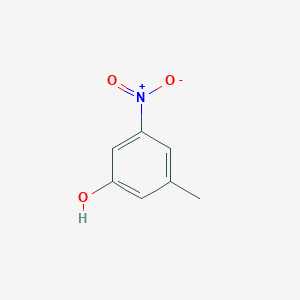

3-Methyl-5-nitrophenol

Overview

Description

3-Methyl-5-nitrophenol is a chemical compound that is a derivative of phenol, featuring a nitro group and a methyl group on the benzene ring. It is a compound of interest due to its potential applications in various chemical industries and its role as a metabolite in biological systems. The compound is also a subject of study for its mutagenic effects and its interactions with other chemicals .

Synthesis Analysis

The synthesis of nitrophenol derivatives can be achieved through various methods. One such method for synthesizing a related compound, 3-methyl-6-nitrophenol, involves the nitration of m-cresol followed by hydrolysis and desulfonation . Another approach for synthesizing oligomeric compounds with nitrophenol units involves the use of chloromethylated nitrophenols and zinc chloride as a catalyst . Additionally, an improved synthesis method for 3-methyl-2-nitrophenol has been reported, which involves sulfonation, nitration, and hydrolysis, yielding a high overall product yield .

Molecular Structure Analysis

The molecular structure and spectroscopic behavior of nitrophenol derivatives have been studied using various techniques. For instance, the structure of an adduct formed by 3-methylpyridine with a dichloro-nitrophenol was determined using X-ray diffraction, revealing a short N...H...O hydrogen bridge . In another study, the molecular geometry and intra- and inter-molecular interactions of a Schiff base compound related to nitrophenol were characterized using X-ray diffraction and computational methods .

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions. For example, the nitration of certain methylphenols can lead to the formation of nitrocyclohexadienones, which can further react to yield dinitrocyclohexenones . Additionally, nitro-substituted phenolates have been synthesized and studied for their solvatochromic properties, which are influenced by solute-solvent interactions and hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives have been extensively studied. Spectroscopic investigations, including FT-IR, FT-Raman, and UV-vis, have been conducted to analyze the vibrational frequencies and molecular interactions of compounds like 3-methyl-2-nitrophenol . The solvatochromic behavior of nitro-substituted phenolates has also been explored, providing insights into their potential use as solvatochromic switches and probes for investigating solvent mixtures .

Scientific Research Applications

Biodegradation and Environmental Impact

3-Methyl-4-nitrophenol, a variant of 3-Methyl-5-nitrophenol, is a major breakdown product of fenitrothion, a widely used organophosphate insecticide. Its biodegradation is significant for environmental decontamination and bioremediation. Ralstonia sp. SJ98, a gram-negative, motile microorganism, has been identified as capable of utilizing 3-Methyl-4-nitrophenol as its sole carbon and energy source, highlighting its potential in environmental cleanup (Bhushan et al., 2000).

Atmospheric Concentrations and Environmental Sampling

A study on atmospheric concentrations of phenols and nitrophenols, including 3-Methyl-4-nitrophenol, was conducted to understand their spatial and geographical variations. The study aimed to determine the role of traffic in the emissions of these compounds to the atmosphere, providing valuable data on their environmental impact (Morville et al., 2006).

Synthesis and Industrial Applications

Research has been conducted on the improved synthesis of 3-Methyl-2-nitrophenol, a related compound. This synthesis process is important for industrial applications, offering a potential route for cost-effective and efficient production (Song Hong-rui, 2011).

Toxicity and Environmental Safety

The mutagenic effect of 3-Methyl-4-nitrophenol on the somatic cells of mice has been studied, emphasizing the potential risks associated with its environmental presence (Nehéz et al., 1985).

Analytical Detection and Monitoring

Development of electrochemical sensors for the analysis of 3-Methyl-4-nitrophenol in water highlights the significance of monitoring this compound in environmental samples. These sensors are crucial for detecting pollutants and assessing ecological risks (Bako et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that nitroaromatic compounds, a group to which 3-methyl-5-nitrophenol belongs, interact with various enzymes and proteins within microbial cells .

Mode of Action

It’s known that nitroaromatic compounds can undergo reduction and subsequent reactions within microbial cells

Biochemical Pathways

The degradation of 3-Methyl-5-nitrophenol involves several biochemical pathways. In Burkholderia sp. strain SJ98, 3-Methyl-5-nitrophenol is converted to methyl-1,4-benzoquinone (MBQ) and then to methylhydroquinone (MHQ) rather than catechol . The enzymes PnpA, a monooxygenase, and PnpB, a 1,4-benzoquinone reductase, are involved in these conversions . Other enzymes, PnpCD, PnpE, and PnpF, are likely involved in the lower pathway of 3-Methyl-5-nitrophenol catabolism .

Result of Action

The result of 3-Methyl-5-nitrophenol’s action is the degradation of the compound into less harmful substances. This degradation is beneficial for the environment, as 3-Methyl-5-nitrophenol is a degradation product of the insecticide fenitrothion and a component of diesel exhaust particles .

Action Environment

The action of 3-Methyl-5-nitrophenol is influenced by environmental factors. For instance, the presence of other organic compounds can affect the degradation of 3-Methyl-5-nitrophenol . Additionally, the compound’s action can be influenced by the pH, temperature, and presence of oxygen in the environment .

properties

IUPAC Name |

3-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCEPVMXOUFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285256 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitrophenol | |

CAS RN |

127818-58-0 | |

| Record name | 3-Methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

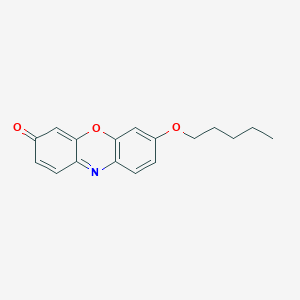

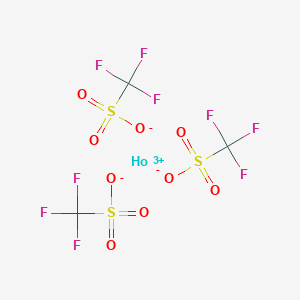

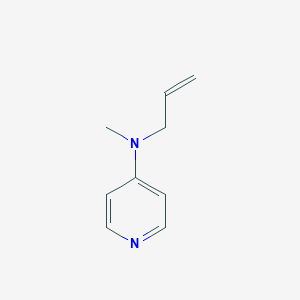

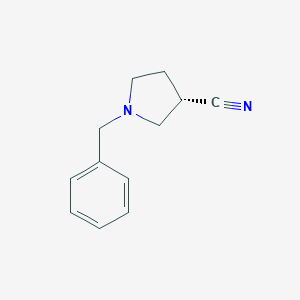

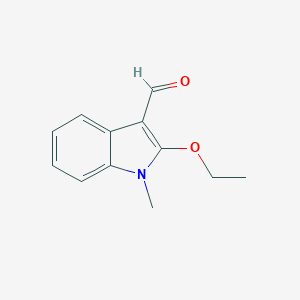

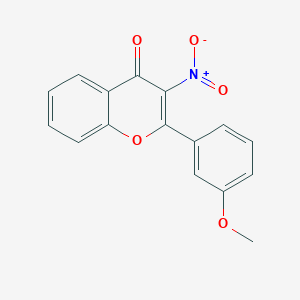

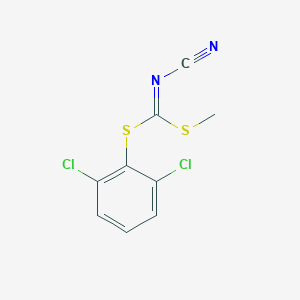

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)

![3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B137126.png)